Cichoriin

概要

説明

シコリンは、さまざまな植物、特にチコリ(Cichorium intybus)に自然に存在するクマリン配糖体です。 抗酸化、抗炎症、肝保護などの多様な生物活性で知られています .

準備方法

合成経路と反応条件

シコリンは、エスクレチン(6,7-ジヒドロキシクマリン)のグルコースによる配糖化によって合成できます。反応には、通常、グルコースなどの配糖体供与体と、配糖化プロセスを促進する触媒が使用されます。 反応条件は、通常、製品の安定性を確保するために、穏やかな温度と中性pHが含まれます .

工業生産方法

シコリンの工業生産には、チコリ植物からの化合物の抽出が含まれます。このプロセスには、植物の収穫、乾燥、粉末への粉砕が含まれます。 次に、粉末を溶媒抽出にかけ、結晶化またはクロマトグラフィーなどの精製手順によって純粋な形でシコリンを単離します .

化学反応の分析

反応の種類

シコリンは、以下を含むさまざまな化学反応を起こします。

酸化: シコリンは酸化されて、異なる酸化生成物を形成することができ、これらは異なる生物活性を有する可能性があります。

還元: 還元反応は、シコリンをその還元型に変換することができ、その生物学的特性を変える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な製品

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、シコリンの酸化は、キノンを形成することができますが、還元はヒドロキシ誘導体を生成することができます .

科学研究への応用

科学的研究の応用

Pharmacological Properties of Cichoriin

This compound exhibits a range of pharmacological effects that make it a candidate for treating various health conditions. The following sections summarize key findings from recent studies.

1.1. Antidiabetic Effects

Research indicates that this compound has significant antidiabetic properties. A study demonstrated its ability to lower blood glucose levels and improve insulin sensitivity in diabetic rats. The mechanism involves the upregulation of glucose transporter type 4 (GLUT4) and activation of the AMP-activated protein kinase (AMPK) pathway, which enhances glucose uptake in skeletal muscle tissues .

Table 1: Effects of this compound on Diabetic Parameters in Rats

| Parameter | Control Group | Diabetic Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| Blood Glucose Level (mg/dL) | 90 | 250 | 180 | 120 |

| Serum Insulin (µU/mL) | 10 | 2 | 5 | 8 |

| GLUT4 Expression | Normal | Decreased | Increased | Significantly Increased |

| AMPK Activation | Normal | Decreased | Increased | Significantly Increased |

1.2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, mitigating oxidative stress associated with metabolic dysfunctions such as obesity and diabetes. In a high-fat diet-induced obesity model, this compound treatment resulted in reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels, indicating improved oxidative balance .

Table 2: Oxidative Stress Markers Post this compound Treatment

| Marker | Control Group | HFD Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| MDA (µmol/L) | 0.5 | 2.5 | 1.5 | 0.9 |

| GSH (µmol/L) | 10 | 3 | 6 | 8 |

1.3. Hepatoprotective Effects

This compound has shown promise in protecting liver function, particularly in models of acute liver injury induced by toxins such as mercury chloride. Studies have reported reductions in liver enzymes (ALT, AST) and improvements in histopathological characteristics following this compound administration .

Table 3: Hepatic Function Indicators After this compound Treatment

| Indicator | Control Group | HgCl₂ Group | This compound (100 mg/kg) |

|---|---|---|---|

| ALT (U/L) | 30 | 150 | 60 |

| AST (U/L) | 25 | 140 | 55 |

| Total Bilirubin (mg/dL) | 0.5 | 3 | 1 |

2.1. Clinical Trials and Animal Studies

Several studies have been conducted to evaluate the efficacy of this compound in various disease models:

- Diabetes Management : In a controlled study involving diabetic rats, this compound significantly improved metabolic parameters over four weeks, suggesting its potential as a therapeutic agent for diabetes management .

- Obesity Treatment : Another study highlighted this compound's role in reducing body weight and improving lipid profiles in high-fat diet-induced obese rats, demonstrating its applicability in obesity management strategies .

2.2. Mechanistic Insights

The mechanisms underlying the effects of this compound have been explored through both in vivo and in silico approaches:

- Molecular Pathways : Research indicates that this compound modulates several key signaling pathways involved in glucose metabolism and lipid regulation, including AMPK and PPAR-γ .

- Histopathological Analysis : Histopathological evaluations reveal that this compound treatment leads to significant improvements in tissue architecture across various organs affected by metabolic disorders .

作用機序

シコリンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを消去し、抗酸化酵素をアップレギュレートすることで、酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインと酵素を阻害することにより、炎症を軽減します。

代謝調節: ペルオキシソーム増殖剤活性化受容体ガンマ(PPAR-γ)など、脂質と炭水化物の代謝に関与する遺伝子の発現を調節します.

類似の化合物との比較

シコリンは、以下のような他のクマリン配糖体と比較されます。

エスクリン: 構造は似ていますが、配糖化パターンが異なります。

スコポリン: 独自の生物活性を持つ別のクマリン配糖体です。

類似化合物との比較

Cichoriin is compared with other coumarin glycosides such as:

Esculin: Similar in structure but differs in its glycosylation pattern.

Scopolin: Another coumarin glycoside with distinct biological activities.

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications in various diseases .

生物活性

Cichoriin, a biocoumarin also known as aesculetin 7-glucoside, is a naturally occurring compound found in various plants, particularly within the Cichorium genus. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anti-diabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

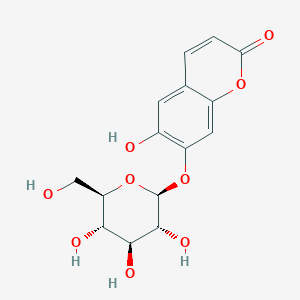

This compound is a glycosylated coumarin that enhances its solubility and bioavailability. Its structure consists of a coumarin backbone with a glucose moiety attached, which contributes to its pharmacological properties. The compound's molecular formula is , and it has been shown to exhibit low toxicity levels, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by mitigating oxidative stress in various biological systems. Studies have indicated that this compound can reduce malondialdehyde (MDA) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in high-fat diet (HFD)-induced obese rats . This suggests that this compound may play a protective role against oxidative damage associated with metabolic disorders.

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammatory markers in animal models. For instance, treatment with this compound significantly decreased levels of pro-inflammatory cytokines and improved histopathological features in tissues affected by inflammation . This anti-inflammatory action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anti-diabetic Properties

This compound has been investigated for its potential to manage diabetes. In studies involving diabetic rats induced by streptozotocin (STZ), this compound treatment led to significant reductions in blood glucose levels and improvements in serum insulin levels. The compound was found to upregulate the expression of key proteins involved in glucose metabolism, such as GLUT4, AMPK, and PI3K . These findings suggest that this compound enhances insulin sensitivity and glucose uptake in peripheral tissues.

Lipid-Lowering Effects

The lipid-lowering effects of this compound have been documented in several studies. In HFD-induced obesity models, this compound administration resulted in significant reductions in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and improvements in high-density lipoprotein cholesterol (HDL-C) levels . The data summarized below illustrates these effects:

| Parameter | Control (mg/dL) | HFD (mg/dL) | HFD + this compound 50 mg/kg | HFD + this compound 100 mg/kg | HFD + Atorvastatin 10 mg/kg |

|---|---|---|---|---|---|

| TC | 103 ± 9 | 168 ± 12* | 125 ± 6# | 85 ± 5#$ | 86 ± 4#$ |

| TG | 36 ± 2 | 68 ± 4* | 48 ± 1*# | 40 ± 2# | 38 ± 2# |

| LDL-C | 69 ± 8 | 138 ± 12* | 93 ± 7# | 44 ± 4#$ | 44 ± 4#$ |

| HDL-C | 27 ± 1.5 | 16 ± 1.4* | 23 ± 1.4# | 33 ± 1.8#$ | 34 ± 2.2* |

(*p < 0.05 compared to control; #p < 0.05 compared to HFD; $p < 0.05 compared to atorvastatin)

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

- Anti-inflammatory Pathway : It modulates the expression of inflammatory cytokines and signaling pathways associated with inflammation.

- Insulin Sensitivity : By activating AMPK and increasing GLUT4 expression, this compound promotes glucose uptake into cells.

- Lipid Metabolism : this compound influences lipid metabolism through the activation of PPAR-γ and other related pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

- Diabetes Management : In diabetic rats treated with this compound, significant improvements were observed in blood glucose control and pancreatic health compared to untreated controls .

- Obesity Treatment : this compound administration led to reduced body weight gain and improved lipid profiles in obese rats subjected to a high-fat diet .

特性

IUPAC Name |

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。